Tofisopam impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

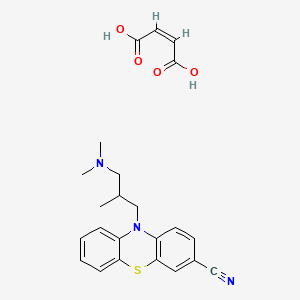

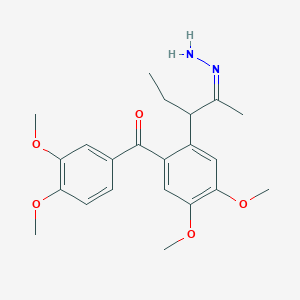

Tofisopam impurity is a byproduct or degradation product associated with the synthesis and production of tofisopam, a 2,3-benzodiazepine derivative. Tofisopam itself is known for its anxiolytic properties and is used in the treatment of anxiety and alcohol withdrawal . The impurity can arise during the manufacturing process and needs to be identified and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Métodos De Preparación

The preparation of tofisopam impurity involves several synthetic routes and reaction conditions. One method involves using 1,2-dimethoxybenzene as the starting material. The process includes the following steps :

Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.

Reduction: Reducing the intermediate compound with a reductant to obtain a secondary intermediate.

Oxidation: Reacting the secondary intermediate with an oxidant in the presence of acids to form the final impurity.

Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability. The use of low-cost raw materials and efficient reaction conditions is crucial for industrial applications .

Análisis De Reacciones Químicas

Tofisopam impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

Oxidation: Chromium trioxide in the presence of acids.

Reduction: Various reductants depending on the specific intermediate.

Substitution: Reagents that facilitate the replacement of functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different byproducts based on the oxidizing agent and reaction environment .

Aplicaciones Científicas De Investigación

Tofisopam impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used in analytical method development and validation, as well as quality control applications.

Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofisopam.

Industry: Utilized in the development of new synthetic routes and optimization of existing manufacturing processes.

Mecanismo De Acción

The mechanism of action of tofisopam impurity is closely related to that of tofisopam. Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for phosphodiesterase-4A1, followed by phosphodiesterase-10A1, phosphodiesterase-3, and phosphodiesterase-2A3 . This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in various cellular processes.

Comparación Con Compuestos Similares

Tofisopam impurity can be compared with other similar compounds, such as other benzodiazepine derivatives . Some similar compounds include:

Diazepam: A classical 1,4-benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.

Lorazepam: Another 1,4-benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

The uniqueness of this compound lies in its specific inhibition of phosphodiesterases and its distinct pharmacological profile compared to classical benzodiazepines .

Propiedades

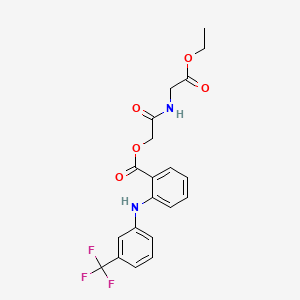

Fórmula molecular |

C22H28N2O5 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |

InChI |

InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |

Clave InChI |

KLNBPIUOTHQHOE-CFRMEGHHSA-N |

SMILES isomérico |

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |

SMILES canónico |

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)

![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)